molecular formula C20H18ClNO4 B11201241 1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione

Cat. No.: B11201241
M. Wt: 371.8 g/mol
InChI Key: GJWCCYSRNPHMAJ-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorobenzyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of pyrrolidine-2,5-dione with 4-chlorobenzyl chloride, followed by the introduction of the 1,3-benzodioxole moiety through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: This compound shares the benzodioxole and pyrrolidine moieties but differs in the specific substituents and overall structure.

    2-Propenal, 3-(1,3-benzodioxol-5-yl)-: This compound contains the benzodioxole ring but has a different core structure compared to the pyrrolidine-2,5-dione.

Uniqueness

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18ClNO4/c21-16-4-1-13(2-5-16)9-15-11-19(23)22(20(15)24)8-7-14-3-6-17-18(10-14)26-12-25-17/h1-6,10,15H,7-9,11-12H2

InChI Key

GJWCCYSRNPHMAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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